molecular formula C12H9N3 B12521296 5-(4-Aminophenyl)picolinonitrile

5-(4-Aminophenyl)picolinonitrile

Cat. No.: B12521296
M. Wt: 195.22 g/mol
InChI Key: IENMJWQTEXSXLP-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)picolinonitrile is an organic compound with the molecular formula C12H9N3. It is a derivative of picolinonitrile, featuring an aminophenyl group attached to the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Aminophenyl)picolinonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-aminophenyl is coupled with a halogenated picolinonitrile under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve the oxidative ammonolysis of α-picoline, followed by further functionalization steps to introduce the aminophenyl group . This process can be optimized for higher yields and scalability by using continuous flow reactors and efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Aminophenyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents or nitrating mixtures are used for electrophilic aromatic substitution.

Major Products:

Scientific Research Applications

5-(4-Aminophenyl)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    4-Aminobenzonitrile: Similar structure but lacks the pyridine ring.

    4-Aminopyridine: Contains the pyridine ring but lacks the nitrile group.

    5-(4-Nitrophenyl)picolinonitrile: Similar structure with a nitro group instead of an amino group.

Uniqueness: 5-(4-Aminophenyl)picolinonitrile is unique due to the presence of both the aminophenyl and nitrile groups attached to the pyridine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

5-(4-aminophenyl)pyridine-2-carbonitrile

InChI

InChI=1S/C12H9N3/c13-7-12-6-3-10(8-15-12)9-1-4-11(14)5-2-9/h1-6,8H,14H2

InChI Key

IENMJWQTEXSXLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C#N)N

Origin of Product

United States

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